molecular formula C11H7FO3 B6395645 4-Fluoro-2-(furan-2-YL)benzoic acid CAS No. 1261960-73-9

4-Fluoro-2-(furan-2-YL)benzoic acid

Cat. No.: B6395645
CAS No.: 1261960-73-9
M. Wt: 206.17 g/mol
InChI Key: CYDGELNSNXTMFF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(furan-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a furan-2-yl substituent at the 2-position and a fluorine atom at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-fluoro-2-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDGELNSNXTMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688507
Record name 4-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-73-9
Record name 4-Fluoro-2-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of furan with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(furan-2-yl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H9F O3
Molecular Weight: 208.19 g/mol
IUPAC Name: 4-Fluoro-2-(furan-2-yl)benzoic acid

The compound features a fluorine atom at the para position of the benzoic acid ring and a furan ring at the ortho position, enhancing its potential biological activity due to the electronic effects of the fluorine and the unique properties of the furan.

Medicinal Chemistry

4-Fluoro-2-(furan-2-YL)benzoic acid has been investigated for its potential as a bioactive compound. The following applications have been noted:

  • Antibacterial Activity: The furan moiety is associated with antibacterial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Pseudomonas aeruginosa>125 μM
  • Antifungal Properties: Similar to its antibacterial potential, research indicates that this compound may exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger, warranting further exploration in antifungal drug development .

Anti-inflammatory Activity

In vitro studies have demonstrated that 4-Fluoro-2-(furan-2-YL)benzoic acid can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition could lead to reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Drug Design and Development

The carboxylic acid functionality allows for hydrogen bonding interactions, making it a suitable candidate for ligand design in drug development. The compound's ability to bind to specific biological targets could lead to new therapeutic agents with improved pharmacokinetic properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of 4-Fluoro-2-(furan-2-YL)benzoic acid against multiple bacterial strains. Results indicated significant reductions in biofilm formation by Staphylococcus aureus, highlighting its potential as an antibiofilm agent, which is critical in treating persistent infections .

Case Study 2: Inflammation Model

In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(furan-2-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the furan ring can contribute to its overall stability and reactivity. The exact pathways involved may vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

4-Fluoro-2-(phenylamino)benzoic Acid (C₁₃H₁₀FNO₂)
  • Structure: Features a phenylamino group instead of the furan ring.
  • Crystallography : Forms intramolecular N–H···O hydrogen bonds and acid-acid dimers via O–H···O interactions, stabilizing the crystal lattice .
  • Synthesis : Prepared via Ullmann coupling of 2-bromo-4-fluorobenzoic acid with aniline under copper catalysis (403 K) .
4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid (C₁₁H₁₂FNO₂)
  • Structure : Substituted with a pyrrolidinyl group, enhancing solubility via amine protonation.
  • Physicochemical Properties : Molecular weight = 209.22; likely higher solubility in polar solvents compared to furan analogs .
4-(3-Benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (C₂₈H₁₉FN₂O₄)
  • Structure : Combines furan, fluorophenyl, and pyrazolone moieties.
2-Fluoro-4-(propan-2-yl)benzoic Acid (C₁₀H₁₁FO₂)
  • Structure : Isopropyl substituent increases lipophilicity (logP ~2.5 predicted).
  • Applications : Used in medicinal chemistry for probing hydrophobic binding pockets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
4-Fluoro-2-(furan-2-yl)benzoic acid C₁₁H₇FO₃ 221.18 F (4-position), furan ~2.1
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ 231.22 Phenylamino ~2.8
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid C₁₁H₁₂FNO₂ 209.22 Pyrrolidinyl ~1.5
2-Fluoro-4-(propan-2-yl)benzoic acid C₁₀H₁₁FO₂ 182.19 Isopropyl ~3.0

*logP values estimated using fragment-based methods.

Biological Activity

4-Fluoro-2-(furan-2-YL)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological activity, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-(furan-2-YL)benzoic acid incorporates a fluorine atom and a furan ring, which are known to influence its biological properties. The presence of the fluorine atom enhances lipophilicity and may improve pharmacokinetic profiles, while the furan moiety can contribute to various biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that 4-Fluoro-2-(furan-2-YL)benzoic acid exhibits notable antimicrobial properties:

  • Mechanism of Action : The compound shows bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains indicate significant efficacy:
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus15.625
    Escherichia coli31.250
    Pseudomonas aeruginosa62.500

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-Fluoro-2-(furan-2-YL)benzoic acid has also been investigated:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MDA-MBA-231 have shown promising results. The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition:
    Cell LineIC50 (μM)
    MCF-70.89
    MDA-MBA-2310.38

These findings highlight its potential as an anticancer agent, particularly against aggressive breast cancer cell lines .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various derivatives of fluoro-substituted benzoic acids, including 4-Fluoro-2-(furan-2-YL)benzoic acid. The results indicated that modifications at the furan position significantly enhanced anticancer activity compared to non-fluorinated analogs .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound binds effectively to key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). The binding affinity was greater than that observed for standard chemotherapeutics like gefitinib .

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